3-Chloro-1,1,1-trifluoropropane

Solvent Engineering Foam Blowing Agent Refrigerant Intermediate

3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5), also known as HCFC-253fb or R-253fb, is a volatile hydrochlorofluorocarbon (HCFC) derivative of propane. It is a colorless, odorless, non-flammable liquid with a molecular weight of 132.51 g/mol.

Molecular Formula C3H4ClF3
Molecular Weight 132.51 g/mol
CAS No. 460-35-5
Cat. No. B1584253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,1,1-trifluoropropane
CAS460-35-5
Molecular FormulaC3H4ClF3
Molecular Weight132.51 g/mol
Structural Identifiers
SMILESC(CCl)C(F)(F)F
InChIInChI=1S/C3H4ClF3/c4-2-1-3(5,6)7/h1-2H2
InChIKeyZPIFKCVYZBVZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1,1,1-trifluoropropane (HCFC-253fb) – Technical Baseline for Procurement


3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5), also known as HCFC-253fb or R-253fb, is a volatile hydrochlorofluorocarbon (HCFC) derivative of propane . It is a colorless, odorless, non-flammable liquid with a molecular weight of 132.51 g/mol . The compound features a reactive chlorine atom and a trifluoromethyl group, making it a versatile fluorinated building block . Due to its ozone-depleting potential, it is regulated as a Class II substance under the Montreal Protocol, and its use is predominantly as a chemical intermediate rather than an emissive end-use product [1].

Why 3-Chloro-1,1,1-trifluoropropane Cannot Be Replaced by Generic In-Class Compounds


Hydrochlorofluorocarbons (HCFCs) and related fluorinated solvents are not functionally interchangeable. 3-Chloro-1,1,1-trifluoropropane (HCFC-253fb) occupies a specific niche defined by its volatility, reactivity, and environmental profile. Direct substitution with other HCFCs, such as HCFC-141b, or with hydrofluoroolefins (HFOs) like HFO-1243zf, leads to quantifiable changes in process parameters including evaporation rate, azeotropic stability, and synthesis pathway efficiency [1]. The evidence below demonstrates that this compound's differentiation is rooted in measurable physical properties and specific chemical behavior that directly impact application performance and regulatory compliance [1].

Quantitative Differentiation of 3-Chloro-1,1,1-trifluoropropane (460-35-5) Against Primary Alternatives


Vapor Pressure Advantage Over HCFC-141b for Controlled Volatility

3-Chloro-1,1,1-trifluoropropane exhibits a vapor pressure of 838 mmHg at 25°C, which is approximately 42% higher than that of the widely used blowing agent and solvent HCFC-141b (0.079 MPa or 592 mmHg at 25°C) . This higher vapor pressure translates to faster evaporation rates in solvent cleaning applications and altered expansion kinetics in foam formulations .

Solvent Engineering Foam Blowing Agent Refrigerant Intermediate

Azeotropic Stability for Precision Cleaning Applications

U.S. Patent 5,034,149 defines specific azeotropic compositions of 3-chloro-1,1,1-trifluoropropane with methanol (93.5 wt% HCFC-253fb, 6.5 wt% MeOH, boiling point 41.5°C) and ethanol (96.5 wt% HCFC-253fb, 3.5 wt% EtOH, boiling point 45.0°C) [1]. Unlike many simple solvent blends that fractionate during boiling or evaporation, these compositions boil at a constant temperature and maintain a consistent vapor composition, ensuring uniform cleaning performance and non-flammability throughout the process [1].

Vapor Degreasing Electronics Cleaning Azeotropic Solvent Blends

Acute Inhalation Toxicity Profile Relative to Low-Toxicity Alternatives

3-Chloro-1,1,1-trifluoropropane exhibits an acute inhalation LCLo of 1800 mg/m³ (approximately 332 ppm) for a 2-hour exposure in rats . In contrast, HFC-245fa, another fluorinated solvent, demonstrates an LC50 exceeding 200,000 ppm for a 4-hour exposure in rats [1]. This approximately 600-fold difference in acute toxicity underscores that handling protocols for HCFC-253fb must be significantly more stringent than those for HFC-245fa [1].

Occupational Safety Toxicology Risk Assessment

Strategic Role as Precursor to Low-GWP HFO-1243zf

3-Chloro-1,1,1-trifluoropropane (HCFC-253fb) serves as a direct precursor to HFO-1243zf (3,3,3-trifluoropropene) via dehydrochlorination [1]. HFO-1243zf is a next-generation refrigerant with a 100-year Global Warming Potential (GWP) of <1 and an Ozone Depletion Potential (ODP) of 0 . This positions HCFC-253fb as a critical intermediate in the value chain for transitioning away from high-GWP HFCs like HFC-134a (GWP100 = 1,430) [2].

Sustainable Refrigerants Green Chemistry Fluorochemical Synthesis

Targeted Application Scenarios for 3-Chloro-1,1,1-trifluoropropane (HCFC-253fb)


Synthesis of Next-Generation, Low-GWP Refrigerants (HFO-1243zf)

3-Chloro-1,1,1-trifluoropropane is the key industrial precursor for producing HFO-1243zf (3,3,3-trifluoropropene) via dehydrochlorination [1]. HFO-1243zf is a fourth-generation refrigerant with a GWP of <1 and zero ODP, making it a direct replacement for high-GWP HFCs like HFC-134a (GWP=1,430) in air conditioning and refrigeration systems [2]. This application leverages the compound's unique structure and reactivity, driving its primary market demand as a chemical intermediate rather than an end-use product.

Specialty Solvent Cleaning with Defined Azeotropic Blends

Azeotropic mixtures of 3-chloro-1,1,1-trifluoropropane with methanol (boiling point 41.5°C) or ethanol (boiling point 45.0°C) are employed as stable, non-flammable cleaning agents for printed circuit boards and precision metal parts [1]. The constant boiling composition prevents solvent fractionation during vapor degreasing, ensuring uniform cleaning efficacy and safety [1]. This application capitalizes on the compound's specific azeotropic properties, which are not shared by all HCFCs or HFCs.

Foam Blowing Agent in High-Performance Polymer Foams (Legacy/Transitional Use)

Historically, 3-chloro-1,1,1-trifluoropropane has been used as a physical blowing agent for polyurethane and polyisocyanurate foams. Its vapor pressure of 838 mmHg at 25°C provides a specific expansion profile [1]. While its use is being phased out due to ozone depletion concerns (Class II ODS), understanding its performance characteristics is essential for reformulating with low-ODP alternatives and for maintaining legacy equipment that may still utilize this compound .

Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis

The compound serves as a versatile intermediate for introducing trifluoromethyl groups into active pharmaceutical ingredients (APIs) and agrochemicals [1]. The trifluoromethyl moiety enhances metabolic stability and lipophilicity, improving drug efficacy [1]. Its specific reactivity, defined by the chloro substituent, allows for targeted nucleophilic substitution reactions to build complex fluorinated molecules, a capability that differentiates it from non-reactive fluorinated solvents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1,1,1-trifluoropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.